1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate is an organic compound with a complex structure. It is often used in various chemical reactions and research applications due to its unique properties. This compound is characterized by its pyrrolidine ring, which is substituted with tert-butyl, ethyl, and dimethyl groups, making it a versatile molecule in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate typically involves multiple steps:
Starting Material: The process begins with the preparation of the pyrrolidine ring.
Substitution Reactions: The tert-butyl, ethyl, and dimethyl groups are introduced through a series of substitution reactions.
Protection and Deprotection Steps: Protecting groups such as N-BOC (tert-butoxycarbonyl) are often used to protect reactive sites during intermediate steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the molecule.
Substitution: The tert-butyl, ethyl, and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but differs in the position and type of substituents.
1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: Another similar compound with slight variations in the functional groups.
Uniqueness
1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-7-18-11(16)10-8-15(9-14(10,5)6)12(17)19-13(2,3)4/h10H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAWVYQDURBWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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